molecular formula C19H16N2O5 B2642745 Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate CAS No. 1251602-70-6

Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate

Cat. No.: B2642745
CAS No.: 1251602-70-6
M. Wt: 352.346
InChI Key: ZUWOQPRPMSDKDV-UHFFFAOYSA-N
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Description

Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a quinoline core, which is known for its biological activity, and a benzo[d][1,3]dioxole moiety, which is often found in natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the benzo[d][1,3]dioxole moiety through nucleophilic substitution reactions. The final step often involves esterification to introduce the methyl ester group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to increase reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be used to introduce new substituents onto the quinoline or benzo[d][1,3]dioxole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while substitution reactions could introduce a variety of functional groups, such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Its biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.

    Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: It may find applications in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to inhibition or activation of biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxo-1,2-dihydroquinoline-3-carboxylate is unique due to its specific combination of a quinoline core and a benzo[d][1,3]dioxole moiety. This combination imparts distinct chemical and biological properties that are not found in other similar compounds. Its potential for diverse chemical modifications and biological activities makes it a valuable compound for research and development.

Properties

IUPAC Name

methyl 4-(1,3-benzodioxol-5-ylmethylamino)-2-oxo-1H-quinoline-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c1-24-19(23)16-17(12-4-2-3-5-13(12)21-18(16)22)20-9-11-6-7-14-15(8-11)26-10-25-14/h2-8H,9-10H2,1H3,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUWOQPRPMSDKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2NC1=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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